Product packaging for 3-(Pentyloxy)aniline(Cat. No.:)

3-(Pentyloxy)aniline

Cat. No.: B13639029
M. Wt: 179.26 g/mol
InChI Key: GUNYLVBNSULNKE-UHFFFAOYSA-N
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Description

3-(Pentyloxy)aniline (CAS 39905-50-5), also known as 4-(pentyloxy)aniline in isomeric form, is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound belongs to the aniline family, characterized by a benzeneamine structure substituted with a pentyloxy chain, which influences its physical and chemical properties, such as solubility and reactivity . As a specialist aniline derivative, it serves as a valuable building block and intermediate in organic synthesis and research applications. Its structure makes it a candidate for the development of more complex chemical entities, particularly in pharmaceutical research and materials science. Researchers may utilize this compound in the synthesis of novel compounds or for studying structure-activity relationships. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13639029 3-(Pentyloxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNYLVBNSULNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Identification of the Compound

Chemical Name: 3-(Pentyloxy)aniline

CAS Number: 41240-78-2 bldpharm.com

Molecular Formula: C11H17NO bldpharm.com

Molecular Weight: 179.26 g/mol bldpharm.com

Synonyms: 3-Pentoxyaniline, m-(Pentyloxy)aniline

Table 1: Key Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 41240-78-2
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
InChI Key LXWFHMREWLOKLM-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of 3-(Pentyloxy)aniline can be achieved through several laboratory-scale methods. A common approach involves the Williamson ether synthesis, where 3-aminophenol is reacted with a pentyl halide, such as 1-bromopentane, in the presence of a base.

Another documented synthetic route begins with the alkylation of o-nitrophenol with n-bromopentane to produce o-n-pentoxynitrobenzene. bas.bg This intermediate is then reduced to o-n-pentoxyaniline via catalytic transfer hydrogenation using hydrazine hydrate and a nickel boride catalyst. bas.bg While specific industrial-scale manufacturing processes for this compound are not widely published, the principles of these laboratory syntheses could be adapted for larger-scale production. The synthesis of related aniline (B41778) derivatives often involves the reduction of nitro groups using methods like catalytic hydrogenation with palladium on carbon (Pd/C).

Physical and Chemical Properties

3-(Pentyloxy)aniline presents as a liquid at room temperature. The presence of the pentyloxy chain influences its physical state and solubility. vulcanchem.com

Table 2: of this compound

Property Value
Appearance Liquid
Molecular Weight 179.26 g/mol bldpharm.com
Boiling Point 148–156 °C at 5 mm Hg (for o-n-pentoxyaniline) bas.bg

The chemical reactivity of this compound is characterized by the functional groups present. The amino group can undergo reactions such as acylation and alkylation. vulcanchem.com The aromatic ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the activating amino and alkoxy groups. vulcanchem.com The ether linkage is generally stable but can be cleaved under harsh acidic conditions. vulcanchem.com

Applications in Scientific Research

Medicinal Chemistry

Aniline (B41778) and its derivatives are fundamental scaffolds in the synthesis of a wide array of pharmaceuticals. slideshare.net The incorporation of a pentyloxy group can modulate a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. bas.bg

Building Block for Biologically Active Molecules: this compound serves as a precursor for more complex molecules with potential therapeutic applications. For instance, derivatives of pentyloxy aniline have been investigated for their potential as antimicrobial and anticancer agents. nih.gov The aniline moiety can be a key component in structures targeting various biological receptors and enzymes.

Precursor for Drug Candidates: Research has shown that aniline derivatives are used in the development of drugs for a variety of conditions. slideshare.net While specific drugs derived directly from this compound are not detailed in the provided results, the broader class of pentyloxy aniline derivatives is explored in the synthesis of compounds with potential biological activity. cymitquimica.comresearchgate.net

Materials Science

The properties of this compound also lend themselves to applications in the development of advanced materials. ontosight.aiontosight.aicymitquimica.com

Monomer for Polymer Synthesis: Aniline derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.gov The pentyloxy substituent can be used to tune the properties of the resulting polymer, such as its solubility and processability, making it suitable for applications in electronics and optoelectronics. nih.gov Polyanilines are noted for their interesting redox and acid-base properties. slideshare.net

Precursor for Advanced Materials: The structural features of this compound make it a candidate for creating materials with specific functionalities. For example, aniline derivatives are used in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs). bas.bgontosight.ai The combination of the rigid aromatic core and the flexible pentyloxy chain can influence the self-assembly and macroscopic properties of these materials. bas.bg Precursor routes are often employed to synthesize high-molecular-weight polymers like poly(p-phenylene vinylene)s (PPVs), which are significant in the field of conjugated polymers. rsc.orgresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-aminophenol
1-bromopentane
o-nitrophenol
o-n-pentoxynitrobenzene
o-n-pentoxyaniline
hydrazine hydrate
nickel boride
palladium on carbon
polyaniline (PANI)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(Pentyloxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves etherification of 3-aminophenol with 1-bromopentane under alkaline conditions (e.g., K₂CO₃ in DMF). Temperature control (80–100°C) and anhydrous conditions are critical to minimize hydrolysis of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pentyloxy group at C3, NH₂ at C1). Aromatic protons appear as doublets (δ 6.5–7.2 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 207.2 validates molecular weight (C₁₁H₁₇NO) .
  • FT-IR : NH₂ stretching (3350–3450 cm⁻¹) and C-O-C ether vibrations (1240–1270 cm⁻¹) .

Q. How does the pentyloxy group affect the compound’s solubility and reactivity?

  • Methodological Answer : The hydrophobic pentyloxy chain enhances lipid solubility (logP ~2.8), making it suitable for membrane permeability studies. The ether oxygen weakly activates the aromatic ring for electrophilic substitution (e.g., nitration at C5), but steric hindrance from the pentyl group may reduce regioselectivity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl₃) to direct nitration or halogenation to specific positions while suppressing over-reaction .
  • Protection of NH₂ : Acetylation with acetic anhydride prevents unwanted diazotization during coupling reactions .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The pentyloxy group’s flexibility may favor hydrophobic pockets .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict electron-donating capacity, which correlates with antioxidant activity .

Q. How should researchers resolve contradictions in reported antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test derivatives across a wide concentration range (0.1–100 µM) to identify true IC₅₀ values versus solvent artifacts .
  • Comparative SAR : Introduce substituents (e.g., halogens) at C4 or C5 to isolate structural contributors to activity .

Research Gaps and Future Directions

  • Mechanistic Studies : Limited data exist on metabolic pathways (e.g., CYP450-mediated oxidation). Isotope labeling (¹⁴C) could track metabolites in vitro .
  • Material Science Applications : Explore use as a monomer in conductive polymers, leveraging NH₂ for crosslinking .

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